molecular formula C13H16O3 B1629485 Ethyl 4-(2-methylphenyl)-3-oxobutanoate CAS No. 63968-26-3

Ethyl 4-(2-methylphenyl)-3-oxobutanoate

Cat. No. B1629485
CAS RN: 63968-26-3
M. Wt: 220.26 g/mol
InChI Key: LSNACRPTDXLMJD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methylphenyl)-3-oxobutanoate, also known as ethyl 4-acetyl-2-methylphenylacetate, is a chemical compound that belongs to the family of aromatic esters. It has a molecular formula of C14H16O3 and a molecular weight of 232.28 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis of Diverse Chemical Structures

Ethyl 4-(2-methylphenyl)-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of chemical structures. For instance, it is used in the synthesis of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012). Additionally, it facilitates the production of pyrazole derivatives, as demonstrated by the synthesis of Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, showcasing its role in creating compounds with potential applications in medicinal chemistry (Naveen et al., 2021).

Antimicrobial and Antioxidant Properties

Research has also explored the antimicrobial and antioxidant properties of compounds synthesized from Ethyl 4-(2-methylphenyl)-3-oxobutanoate. A study on Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate revealed its potential in antimicrobial activity, underscoring the compound's relevance in developing new therapeutic agents (Kariyappa et al., 2016). Furthermore, derivatives such as 4-hydroxycoumarin have been investigated for their growth-regulating activity on plants, indicating its utility in agricultural research (Stanchev et al., 2010).

properties

IUPAC Name

ethyl 4-(2-methylphenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-16-13(15)9-12(14)8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNACRPTDXLMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612438
Record name Ethyl 4-(2-methylphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-methylphenyl)-3-oxobutanoate

CAS RN

63968-26-3
Record name Ethyl 4-(2-methylphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the method of Hunsdiecker [Berichte, 75, 454 (1942)], 26 parts of ethyl 2-acetyl-4-(2-methylphenyl)-3-oxobutanoate was stirred for 10 hours at room temperature with 100 parts ethanol and 6.8 parts of sodium ethoxide. The mixture was diluted with water and extracted with ether. The solvent was then evaporated to give ethyl 4-(2-methylphenyl)-3-oxobutanoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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